molecular formula C18H19BrClNO2 B2977812 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide CAS No. 1351641-36-5

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

Cat. No.: B2977812
CAS No.: 1351641-36-5
M. Wt: 396.71
InChI Key: MQFLLXAVQFFZFB-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and a hydroxy-methyl-phenylbutyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce ketones or alkanes, respectively.

Scientific Research Applications

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-4’-ethoxydiphenylmethane
  • 5-bromo-2-chloropyridine
  • 5-bromo-2-chloro-4’-methoxydiphenylmethane

Uniqueness

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it valuable for specific research applications .

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO2/c1-18(23,10-9-13-5-3-2-4-6-13)12-21-17(22)15-11-14(19)7-8-16(15)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFLLXAVQFFZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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